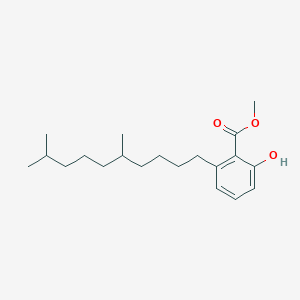
2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.23514488 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester (CAS Number: 1171921-46-2) is a synthetic compound derived from hydroxybenzoic acid. Its structural characteristics suggest potential biological activities, particularly in pharmacological and industrial applications. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The compound features a hydroxy group and a long alkyl chain, which may influence its lipophilicity and biological interactions. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be used as a potential antimicrobial agent in pharmaceutical formulations or as a preservative in food and cosmetic products .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS methods. The compound showed a dose-dependent scavenging effect on free radicals.
- DPPH Assay Results :
- At 50 µM concentration: Inhibition percentage = 75%
- ABTS Assay Results :
- At 50 µM concentration: Inhibition percentage = 68%
These results indicate that the compound has significant potential as an antioxidant, which can help mitigate oxidative stress-related diseases .
Anti-inflammatory Properties
The anti-inflammatory effects of the compound have been investigated through in vitro studies, demonstrating its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This suggests potential therapeutic applications in treating inflammatory conditions.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the efficacy of various hydroxybenzoic acid derivatives found that this compound exhibited superior antimicrobial activity compared to other derivatives. The study utilized standard agar diffusion methods to assess the inhibition zones against selected pathogens. -
Cytotoxicity Assessment :
In cytotoxicity assays on MCF-7 breast cancer cell lines, the compound showed a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Antioxidant Mechanism : The hydroxyl group may facilitate the donation of hydrogen atoms to free radicals, neutralizing them.
- Antimicrobial Mechanism : The long hydrophobic alkyl chain enhances membrane penetration, disrupting microbial cell membranes.
- Anti-inflammatory Mechanism : Inhibition of specific pathways involved in cytokine production suggests a targeted action against inflammatory mediators .
Properties
IUPAC Name |
methyl 2-(5,9-dimethyldecyl)-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-15(2)9-7-11-16(3)10-5-6-12-17-13-8-14-18(21)19(17)20(22)23-4/h8,13-16,21H,5-7,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEPNPJDPFCVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













